1,2-Dimethoxypropane

Lithium-ion battery Electrolyte solvent Glyme-based electrolytes

Electrolyte scientists face capacity loss under high-rate discharge with conventional glymes. 1,2-Dimethoxypropane (P-G1) solves this as a dual-function polar aprotic solvent and reactive acetal. • 3C-rate capacity retention ~20% with 2:1 LiTFSA:P-G1 electrolyte vs. negligible retention with monoglyme or 1,2-dibutoxyethane (Ando et al., 2019). • 13°C higher boiling point than 2,2-dimethoxypropane enables higher-temperature reactions with reduced evaporative losses. • Functions as chemical dehydrant via transacetalization, scavenging water to drive equilibrium in Fischer esterifications and acetal formations. Supplied ≥99% purity with low water content for reproducible electrochemical and synthetic performance.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 7778-85-0
Cat. No. B1201533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethoxypropane
CAS7778-85-0
Synonyms1,2-dimethoxypropane
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCC(COC)OC
InChIInChI=1S/C5H12O2/c1-5(7-3)4-6-2/h5H,4H2,1-3H3
InChIKeyLEEANUDEDHYDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethoxypropane (CAS 7778-85-0): Technical Baseline for Procurement and Selection in Organic Synthesis and Electrochemistry


1,2-Dimethoxypropane (CAS 7778-85-0), also known as propylene glycol dimethyl ether, is a linear acetal with the formula C₅H₁₂O₂ [1]. It is a colorless, low-odor liquid characterized by a boiling point of 96 °C and a density of 0.855 g/mL at 25 °C . This compound functions dually as a polar aprotic solvent and as a reactive acetal, enabling its use as a protecting group for diols and a mild dehydrating agent . Its unique linear structure differentiates it from its geminal isomer, 2,2-dimethoxypropane, and other glycol diethers, leading to distinct physicochemical and performance profiles that are critical for targeted applications in lithium battery electrolytes, moisture-sensitive organic reactions, and selective acetal formations.

Why Generic Substitution of 1,2-Dimethoxypropane is Scientifically Unsound: Evidence-Based Differentiation from Close Analogs


Substituting 1,2-dimethoxypropane with a generic 'glyme' or 'dimethoxypropane' without specification is scientifically unsound due to profound differences in molecular architecture, physical properties, and chemical reactivity. The linear 1,2-substitution pattern imparts a higher boiling point (96 °C vs. 83 °C for the geminal isomer 2,2-dimethoxypropane) and a unique solvation environment for lithium ions in batteries, leading to significantly better capacity retention under high-rate discharge compared to monoglyme or 1,2-dibutoxyethane . In organic synthesis, its role is not merely as a solvent but as a reactive acetal that drives transacetalization equilibria and scavenges water to form acetone and methanol, a property not shared by non-acetalic glycol ethers [1]. The following quantitative evidence guide provides the specific, comparator-driven data necessary for informed scientific selection and procurement.

1,2-Dimethoxypropane: Quantitative Performance Benchmarks Against Key Comparators


Superior High-Rate Capacity Retention in Silicon-Anode Lithium-Ion Batteries Compared to Monoglyme and Dibutoxyethane

In a half-cell configuration with a silicon electrode, the electrolyte formulated with a 2:1 molar ratio of 1,2-dimethoxypropane (P-G1) to lithium bis(trifluoromethanesulfonyl)amide (LiTFSA) demonstrated significantly superior rate capability compared to formulations using monoglyme (G1) or 1,2-dibutoxyethane (DBE). At a high discharge rate of 3 C, the cell with 1,2-dimethoxypropane retained approximately 20% of its capacity, whereas cells using G1 or DBE showed almost no measurable capacity under identical conditions .

Lithium-ion battery Electrolyte solvent Glyme-based electrolytes

Enhanced Low-Temperature Discharge Performance in Primary Lithium Batteries via Replacement of 1,2-Dimethoxyethane

A patented nonaqueous electrolyte formulation for a primary Li/FeS₂ battery replaces at least a majority of the conventional 1,2-dimethoxyethane (DME) solvent with 1,2-dimethoxypropane, with the total ether-containing solvent containing no more than 30 vol % DME. This substitution is claimed to enable 'good discharge capacity at low temperature while maintaining excellent discharge capacity at room temperature' [1].

Primary lithium battery Low-temperature electrolyte Lithium-iron disulfide cell

Higher Boiling Point and Vapor Pressure Differentiation from 2,2-Dimethoxypropane for Process Design and Separation

The linear 1,2-dimethoxypropane exhibits a significantly higher boiling point (96 °C at 760 mmHg) and lower vapor pressure (50.7 mmHg at 25 °C) compared to its geminal isomer, 2,2-dimethoxypropane (83 °C boiling point, 85.6 mmHg vapor pressure at 25 °C) . Density also differs (0.855 g/mL vs. 0.847 g/mL).

Physical properties Process chemistry Solvent selection

Class-Level Reactivity: Linear Acetal Architecture Enables Dehydration and Transacetalization Pathways Distinct from Ketals

1,2-Dimethoxypropane is a linear acetal derived from propylene glycol, in contrast to 2,2-dimethoxypropane which is a dimethyl ketal of acetone. Under acidic conditions, the linear acetal undergoes hydrolysis or transacetalization to yield methanol and acetone, effectively removing water from reaction mixtures (e.g., 1 mol water consumed → 1 mol acetone + 2 mol methanol produced) [1]. This reactivity profile is class-level characteristic, but the specific rates and equilibrium positions differ from ketals and other acetals due to the steric and electronic effects of the 1,2-substitution pattern [2].

Organic synthesis Protecting group Water scavenger

Optimal Research and Industrial Application Scenarios for 1,2-Dimethoxypropane Based on Quantified Performance Advantages


High-Power Lithium-Ion Battery Electrolyte Formulation for Silicon Anodes

Electrolyte scientists developing high-power lithium-ion cells with silicon-based anodes should select 1,2-dimethoxypropane (P-G1) over monoglyme or 1,2-dibutoxyethane. As demonstrated by Ando et al. (Materials Chemistry and Physics, 2019), a 2:1 LiTFSA:P-G1 electrolyte retains approximately 20% capacity at a 3 C discharge rate, whereas the comparators show negligible capacity under identical conditions . This translates to viable fast-charging capability for advanced battery architectures. Procurement should specify high-purity (>99%) 1,2-dimethoxypropane with low water content (<100 ppm) to ensure electrochemical stability and reproducible performance.

Low-Temperature Primary Lithium Battery Electrolyte Replacement for 1,2-Dimethoxyethane

For formulators of primary lithium batteries (e.g., Li/FeS₂) intended for cold-weather or aerospace applications, 1,2-dimethoxypropane is a superior choice to 1,2-dimethoxyethane (DME). According to U.S. Patent 7,510,808 B2, replacing at least a majority of the DME in the electrolyte with 1,2-dimethoxypropane (while maintaining total DME ≤30 vol%) results in good low-temperature discharge capacity without sacrificing room-temperature performance [1]. This application scenario requires 1,2-dimethoxypropane with very low water and protic impurity levels to prevent corrosion of the lithium metal anode.

High-Temperature Organic Reactions and Azeotropic Dehydrations

Process chemists executing reactions at elevated temperatures or requiring efficient water removal should prioritize 1,2-dimethoxypropane over its lower-boiling isomer, 2,2-dimethoxypropane. The 13 °C higher boiling point (96 °C vs. 83 °C) and lower vapor pressure allow for reactions to be conducted at higher temperatures with reduced evaporative losses, while the acetal functionality enables it to act as a chemical dehydrant (scavenging water to form acetone and methanol) [2]. This dual role is particularly valuable in Fischer esterifications, Williamson ether syntheses, and acetal formation reactions where water must be continuously removed to drive equilibrium. Procurement for these applications should confirm purity >98% and low acidity to prevent premature hydrolysis.

Selective Protection of 1,2- and 1,3-Diols in Complex Molecule Synthesis

Synthetic organic chemists requiring a reactive acetal for the protection of sensitive diols as acetonides can utilize 1,2-dimethoxypropane as a transacetalization reagent. While 2,2-dimethoxypropane is the more commonly cited reagent for this transformation, 1,2-dimethoxypropane offers a linear acetal structure that may exhibit different reaction kinetics and selectivity profiles, particularly for sterically hindered or conformationally constrained substrates [2]. In scenarios where standard ketal-based methods fail or require prolonged reaction times, substituting 1,2-dimethoxypropane provides an alternative mechanistic pathway. Procurement for sensitive synthetic applications demands the highest available purity (≥99%) and rigorous exclusion of water to prevent reagent degradation prior to use.

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